AZD6538 was developed by AstraZeneca as part of their research into mGluR5 modulators. It is characterized as a synthetic compound belonging to the class of heteroaryl compounds, specifically designed to interact with the mGluR5 receptor. The compound exhibits a high degree of selectivity for mGluR5 over other receptor subtypes, making it a promising candidate for therapeutic applications in neuropsychiatric disorders.
The synthesis of AZD6538 involves several key steps that optimize the compound's pharmacological properties. The primary synthetic route includes:
Technical parameters such as reaction temperatures typically range from 60°C to 120°C, and reaction times can vary from several hours to overnight depending on the specific step in the synthesis process .
AZD6538 has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its function as an allosteric modulator.
The three-dimensional conformation of AZD6538 allows it to fit into the allosteric site of the mGluR5 receptor, facilitating its action as a negative modulator .
AZD6538 participates in various chemical reactions primarily involving its interactions with biological targets:
AZD6538 functions by binding to the allosteric site on mGluR5, which leads to:
The mechanism involves complex signaling cascades where AZD6538's binding alters G-protein coupling dynamics, ultimately affecting neuronal excitability .
AZD6538 exhibits several notable physical and chemical properties:
These properties are crucial for its bioavailability and therapeutic effectiveness.
AZD6538 has significant potential applications in neuroscience research and clinical therapy:
The discovery of AZD6538 originated from an innovative high-throughput screening (HTS) campaign targeting the metabotropic glutamate receptor 5 (mGluR5) allosteric binding pocket. Initial screening libraries, encompassing diverse chemical scaffolds, were evaluated using cell-based functional assays measuring intracellular calcium (Ca²⁺) mobilization in HEK-293 cells expressing recombinant human or rat mGluR5. The primary assay monitored inhibition of DHPG (3,5-dihydroxyphenylglycine)-stimulated Ca²⁺ flux via FLIPR (Fluorometric Imaging Plate Reader) technology, enabling rapid quantification of receptor antagonism [1] [3]. This approach prioritized compounds exhibiting potent negative allosteric modulation while minimizing activity at orthosteric glutamate sites or other glutamate receptor subtypes.
Critical hit selection criteria included:
Initial lead compounds featured a 1,2,4-oxadiazole core but exhibited suboptimal metabolic stability and moderate rat bioavailability. These molecules served as the chemical starting points for the medicinal chemistry program that ultimately yielded AZD6538 [1] [2].
Table 1: Key HTS Hit and Lead Compound Properties
Parameter | Initial HTS Hit | Optimized Lead | AZD6538 |
---|---|---|---|
Human mGluR5 IC₅₀ (nM) | 850 ± 120 | 68 ± 7 | 13.4 ± 1.3 |
Rat mGluR5 IC₅₀ (nM) | 310 ± 45 | 22 ± 3 | 3.2 ± 0.1 |
cLogP | 4.1 | 3.3 | 2.9 |
Passive BBB Penetration* | Moderate | Good | High |
Metabolic Stability (t₁/₂, rat hepatocytes) | 12 min | 42 min | >120 min |
*Predicted based on PAMPA-BBB assays [1] [4]
Lead optimization focused on enhancing potency, selectivity, and pharmacokinetic properties through systematic structural modifications. The core 1,2,4-oxadiazole scaffold was retained due to its optimal interaction with the transmembrane allosteric site of mGluR5. Key structural refinements included:
These modifications culminated in AZD6538 (6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile), exhibiting picomolar to low nanomolar affinity for mGluR5 across species:
The compound demonstrated >100-fold selectivity over other mGluR subtypes and unrelated CNS targets. Crucially, AZD6538 exhibited high BBB permeability in rat models (brain/plasma ratio >0.8), oral bioavailability (>60%), and extended half-life (>6 hours), enabling once-daily dosing in preclinical models [1] [4].
AZD6538 represents a third-generation mGluR5 NAM with distinct advantages over prototypical antagonists MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine):
Table 2: Comparative Pharmacological Profiles of mGluR5 NAMs
Property | MPEP | MTEP | AZD6538 |
---|---|---|---|
Binding Site | MPEP site | MPEP site | MPEP site* |
Human mGluR5 IC₅₀ (nM) | 32 ± 4 | 16 ± 2 | 13.4 ± 1.3 |
Rat mGluR5 IC₅₀ (nM) | 12 ± 1 | 5.6 ± 0.8 | 3.2 ± 0.1 |
Selectivity vs mGluR1 | 30-fold | >100-fold | >500-fold |
Passive BBB Penetration | Moderate | Good | High |
Oral Bioavailability (rat) | 40% | 55% | >60% |
Metabolic Half-life (rat) | 1.5 h | 3.2 h | >6 h |
Synthetic Complexity | Multi-step | Multi-step | One-step** |
Confirmed via competitive binding with [³H]MPEP [1]*Reported in primary literature with commercially available precursors [1] [4]
Key differentiators include:
AZD6538 (C₁₅H₆FN₅O; MW 291.24 g/mol) features a synthetically efficient route requiring minimal purification:
One-Step Synthesis [1] [4] [5]:
Scalability Advantages:
This route enabled kilogram-scale production for preclinical and early clinical supplies, significantly reducing manufacturing costs compared to earlier mGluR5 NAMs requiring multi-step sequences with chromatographic purifications [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7